N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine
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Overview
Description
N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine is a complex organic compound that features a benzothiazole moiety linked to a purine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common approach includes the initial formation of the benzothiazole ring through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde. This intermediate is then coupled with a purine derivative under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, thereby influencing their function .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: These compounds share the benzothiazole moiety and exhibit similar biological activities.
2-(4-aminophenyl)benzothiazoles: Known for their anti-cancer properties and structural similarity to the target compound.
Uniqueness
N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine stands out due to its unique combination of a benzothiazole ring and a purine structure, which may confer distinct biological activities and therapeutic potential .
Properties
CAS No. |
920519-76-2 |
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Molecular Formula |
C19H14N6OS |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-methoxyphenyl]-7H-purin-6-amine |
InChI |
InChI=1S/C19H14N6OS/c1-26-14-8-11(24-18-16-17(21-9-20-16)22-10-23-18)6-7-12(14)19-25-13-4-2-3-5-15(13)27-19/h2-10H,1H3,(H2,20,21,22,23,24) |
InChI Key |
DPBAOWACXDVJKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=NC=NC3=C2NC=N3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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